molecular formula C21H33NO5 B4001731 4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid

4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B4001731
M. Wt: 379.5 g/mol
InChI Key: NZLWKVQASQWLMU-UHFFFAOYSA-N
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Description

4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a phenoxypropyl group, which is further modified with methyl and isopropyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.

Scientific Research Applications

4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism by which 4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-[3-(3-methylphenoxy)propyl]piperidine: Lacks the isopropyl group, resulting in different chemical properties.

    1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine: Lacks the methyl group on the piperidine ring.

    4-Methyl-1-[3-(phenoxy)propyl]piperidine: Lacks both the methyl and isopropyl groups.

Uniqueness

The unique combination of the methyl and isopropyl groups in 4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-15(2)18-12-17(4)13-19(14-18)21-11-5-8-20-9-6-16(3)7-10-20;3-1(4)2(5)6/h12-16H,5-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLWKVQASQWLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC(=CC(=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid
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4-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.